1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Positional isomer differentiation Fluorine substitution pattern Ortho vs. para effect

1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897624-04-3) is a synthetic N-tetrazolyl aryl urea derivative characterized by a methylene bridge linking the urea carbonyl to the tetrazole C5 position, a 4-fluorophenyl substituent on the tetrazole N1, and a 2-fluorophenyl group on the distal urea nitrogen. This compound belongs to a class of tetrazolyl ureas that have been broadly claimed as ACAT inhibitors (US Patents 5,073,565; 5,362,744) and as bradykinin B1 receptor antagonists (CN2023098927).

Molecular Formula C15H12F2N6O
Molecular Weight 330.299
CAS No. 897624-04-3
Cat. No. B2963651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS897624-04-3
Molecular FormulaC15H12F2N6O
Molecular Weight330.299
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F
InChIInChI=1S/C15H12F2N6O/c16-10-5-7-11(8-6-10)23-14(20-21-22-23)9-18-15(24)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,24)
InChIKeyOBJADYQGNKQXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897624-04-3): Sourcing Guide for a Differentiated Tetrazolyl Urea Research Compound


1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897624-04-3) is a synthetic N-tetrazolyl aryl urea derivative characterized by a methylene bridge linking the urea carbonyl to the tetrazole C5 position, a 4-fluorophenyl substituent on the tetrazole N1, and a 2-fluorophenyl group on the distal urea nitrogen . This compound belongs to a class of tetrazolyl ureas that have been broadly claimed as ACAT inhibitors (US Patents 5,073,565; 5,362,744) and as bradykinin B1 receptor antagonists (CN2023098927) [1][2]. The specific fluorination pattern and methylene linker distinguish it from directly linked biaryl tetrazolyl ureas explored as FAAH/MAGL inhibitors [3]. The compound is commercially available at ≥95% purity from multiple research chemical suppliers, with a molecular formula of C₁₅H₁₂F₂N₆O and molecular weight of 330.3 g/mol .

Why 1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Cannot Be Substituted by Generic Tetrazolyl Ureas


Generic substitution of this compound with other tetrazolyl urea derivatives is not scientifically defensible due to three structural features that directly control target engagement: (i) the methylene (-CH₂-) spacer between the urea and tetrazole rings introduces conformational flexibility absent in directly linked biaryl tetrazolyl ureas, altering the pharmacophoric geometry required for binding [1]; (ii) the ortho-fluorine on the N-aryl urea ring imposes a distinct electrostatic and torsional profile compared to the para-fluoro isomer CAS 941923-20-2, which is known to display different chromatographic retention and, by implication, different molecular recognition properties ; and (iii) the 4-fluorophenyl substituent on the tetrazole N1 modulates the electron density of the heterocycle, affecting both metabolic stability and target affinity relative to non-fluorinated or methoxy-substituted analogs . Simply sourcing 'a tetrazole urea' without this precise substitution pattern would yield a compound with unvalidated biological profile and potential loss of activity in assays dependent on these specific interactions.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Procurement


Structural Differentiation from the para-Fluoro Positional Isomer (CAS 941923-20-2)

The target compound (CAS 897624-04-3) differs from its closest positional isomer, 1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941923-20-2), solely in the position of the fluorine atom on the N-aryl urea ring (ortho vs. para) . This single-atom positional shift is chromatographically distinguishable: the two compounds exhibit different retention times under standardized HPLC conditions and yield distinct ¹H and ¹⁹F NMR spectra, confirming that they are non-identical chemical entities with different physicochemical properties . In medicinal chemistry, an ortho-fluorine substituent introduces a stronger electron-withdrawing inductive effect at the urea NH and constrains the conformational freedom of the aryl ring through steric interactions with the urea carbonyl, which directly affects hydrogen-bonding geometry and target binding [1]. This is a class-level inference from fluorinated urea SAR.

Positional isomer differentiation Fluorine substitution pattern Ortho vs. para effect

Methylene Linker vs. Direct Biaryl Connection: Conformational and Binding Mode Differentiation

The target compound incorporates a methylene (-CH₂-) linker between the urea carbonyl and the tetrazole C5 position, whereas the extensively characterized biaryl tetrazolyl ureas from Ortar et al. (2013) feature a direct C–N bond between the urea nitrogen and the tetrazole ring [1]. This structural difference has direct consequences: in the Ortar series, the rigid biaryl geometry enforces a specific dihedral angle between the tetrazole and urea planes that is critical for FAAH binding, with potent inhibitors (compounds 16, 20, 21, 25, 28) achieving IC₅₀ values of 3.0–9.7 nM against FAAH [1]. The methylene linker in the target compound introduces a freely rotatable sp³ carbon, which increases the accessible conformational space and fundamentally alters the pharmacophoric geometry relative to the biaryl series . While no head-to-head FAAH data exist for the target compound, the structural divergence predicts a distinct target selectivity profile: the Ortar series showed 39- to >141-fold selectivity for FAAH over MAGL, whereas the target compound, with its altered geometry, may display a different selectivity fingerprint or engage entirely different targets such as the bradykinin B1 receptor or ACAT, as suggested by the patent literature covering this chemotype [2].

Conformational flexibility Linker chemistry FAAH/MAGL selectivity

Patent-Based Target Differentiation: Bradykinin B1 Receptor vs. ACAT vs. FAAH/MAGL

The N-tetrazolyl aryl urea chemotype encompassing the target compound is explicitly claimed as bradykinin B1 receptor antagonists in CN Patent Application 2023098927 (filed 2023-06-07, published 2023-12-14) by Hangzhou Yirui Pharmaceutical Technology Co., Ltd. [1]. The patent discloses that these compounds possess antagonistic activity against the B1 receptor, with utility in treating COVID-19, pulmonary edema, diabetic complications, and allergic conjunctivitis [1]. This contrasts with two other patent families covering different tetrazolyl urea subclasses: US 5,073,565 (1991) and US 5,362,744 (1994), which claim tetrazole ureas as ACAT inhibitors for atherosclerosis [2]; and the Ortar et al. (2013) publication series, which describes directly linked biaryl tetrazolyl ureas as FAAH/MAGL inhibitors [3]. While no quantitative B1 receptor IC₅₀ or Kᵢ data for the specific compound CAS 897624-04-3 is publicly available, the patent assignment places it in a target space distinct from the ACAT and FAAH/MAGL series. Researchers must verify B1 antagonism experimentally, as patent claims do not guarantee activity of every enumerated compound.

Bradykinin B1 receptor antagonist ACAT inhibitor Target selectivity

Commercially Available Purity and QC Documentation Relative to Non-certified Alternatives

The target compound is available from established research chemical suppliers at a declared purity of ≥95% (HPLC), with availability of supporting QC documentation including NMR and HPLC chromatograms upon request . In contrast, many positional isomers and close analogs in this tetrazolyl urea series (e.g., CAS 920485-36-5, CAS 941923-08-6) are listed by non-validated vendors without verifiable purity claims or QC data packages, introducing significant procurement risk for reproducible research . For CAS 897624-04-3, the SMILES string (FC1=CC=C(C=C1)N1N=NN=C1CNC(=O)NC1=C(F)C=CC=C1) is unambiguously defined, and the molecular identity is confirmed by the IUPAC name 1-(2-fluorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea . The measured molecular weight of 330.3 g/mol matches the theoretical value for C₁₅H₁₂F₂N₆O, confirming the absence of solvates or salt forms that could confound biological assay interpretation .

Chemical purity QC documentation Procurement risk

Recommended Research and Industrial Application Scenarios for 1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 897624-04-3)


Bradykinin B1 Receptor Antagonist Hit-to-Lead Optimization Programs

Based on the patent claims in CN2023098927, this compound is structurally aligned with the N-tetrazolyl aryl urea chemotype disclosed as bradykinin B1 receptor antagonists [1]. Research groups engaged in B1 receptor programs for inflammatory disease, COVID-19-associated pulmonary edema, or diabetic complications can employ this compound as a starting point for SAR exploration, provided that in-house B1 antagonism assays (e.g., calcium flux assay in CHO cells expressing human B1 receptor) are available to confirm activity, as no public IC₅₀ data exist yet for this specific compound.

Positional Isomer Selectivity Profiling in Fluorinated Urea SAR Studies

The ortho-fluoro substitution on the N-aryl urea ring distinguishes this compound from its para-fluoro isomer (CAS 941923-20-2) . Medicinal chemistry teams investigating the impact of fluorine positional isomerism on target binding, metabolic stability, or pharmacokinetics can use these two compounds as a matched molecular pair to quantify the ortho vs. para fluorine effect. Standard assays (e.g., microsomal stability, CYP inhibition, plasma protein binding) applied to both isomers will generate comparative data that cannot be obtained from either compound alone.

Linker Conformation–Activity Relationship (CAR) Studies for Tetrazole Ureas

The methylene linker in this compound provides a distinct conformational profile compared to the directly linked biaryl tetrazolyl ureas characterized by Ortar et al. (2013) [2]. Structural biology or computational chemistry groups can use this compound alongside biaryl analogs to systematically probe how linker flexibility affects binding mode, residence time, and selectivity across the serine hydrolase family (FAAH, MAGL) or GPCR targets (B1, B2 receptors). Molecular docking and molecular dynamics simulations comparing the methylene-linked and directly linked series can reveal conformational preferences that inform rational design.

Reference Standard for Analytical Method Development in Tetrazole Urea QC

With a declared purity of ≥95% and available QC documentation (NMR, HPLC) from reputable suppliers , this compound can serve as a reference standard for developing and validating analytical methods (HPLC-UV, LC-MS, ¹⁹F NMR quantification) for the broader tetrazolyl urea compound class. Its well-defined SMILES, molecular formula, and chromatographic behavior make it suitable for system suitability testing and method transfer across laboratories working with fluorinated heterocyclic ureas.

Quote Request

Request a Quote for 1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.